Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-
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Overview
Description
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound’s structure features a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions. For example, the epoxy group can be introduced via an epoxidation reaction using a peracid.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the epoxy group to a diol.
Substitution: Various substitution reactions can occur, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of morphinan derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Research focuses on its potential therapeutic effects, such as analgesic properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of various signaling pathways. This interaction results in the modulation of pain perception, mood, and other physiological responses. The molecular targets include the mu, delta, and kappa opioid receptors, each contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and mild analgesic.
Dextromethorphan: A synthetic morphinan derivative used as a cough suppressant.
Uniqueness
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is unique due to its specific functional groups, which confer distinct chemical and pharmacological properties. The presence of the epoxy and ethoxy groups, in particular, differentiates it from other morphinan derivatives and influences its reactivity and interactions with biological targets.
Properties
CAS No. |
63732-57-0 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChI Key |
SWYNUDMXTNTERF-MKUCUKIISA-N |
Isomeric SMILES |
CCO[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Canonical SMILES |
CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Origin of Product |
United States |
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